molecular formula C21H24N2O2S B394743 4-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE

4-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE

Cat. No.: B394743
M. Wt: 368.5g/mol
InChI Key: NYZZDFRTJCFCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a piperidine ring, a cyclopenta[b]thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclopenta[b]thiophene Ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Piperidine Group: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and an appropriate leaving group.

    Attachment of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using piperidine and an appropriate leaving group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying receptor-ligand interactions.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5g/mol

IUPAC Name

4-methyl-N-[3-(piperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide

InChI

InChI=1S/C21H24N2O2S/c1-14-8-10-15(11-9-14)19(24)22-20-18(16-6-5-7-17(16)26-20)21(25)23-12-3-2-4-13-23/h8-11H,2-7,12-13H2,1H3,(H,22,24)

InChI Key

NYZZDFRTJCFCCK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N4CCCCC4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N4CCCCC4

Origin of Product

United States

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